

An In-depth Technical Guide to Cholesteryl 11(E)-Vaccenate

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Compound of Interest

Compound Name: Cholesteryl 11(E)-Vaccenate

Cat. No.: B15551389

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of lipid molecules is paramount. This guide provides a detailed overview of **Cholesteryl 11(E)-Vaccenate**, a specific cholesteryl ester. It covers its nomenclature, physicochemical properties, analytical methodologies, and its role within broader biological pathways.

Nomenclature: Synonyms and Identifiers

Cholesteryl 11(E)-Vaccenate is known by several alternative names and identifiers, crucial for comprehensive literature and database searches. The molecule is an ester formed from cholesterol and trans-vaccenic acid.

Systematic and Common Names:

- Cholesteryl vaccenate[1]
- Vaccenic acid cholesteryl ester[2]
- Cholesterol, 11-octadecenoate, (E)-[1]
- Cholest-5-en-3-ol (3 β)-, 11-octadecenoate, (E)-[1]
- CE 18:1 (11E)[1]

It is important to distinguish the trans-isomer (11E) from its cis-counterpart, Cholesteryl 11(Z)-Vaccenate. Synonyms for the cis-isomer include:

- Cholesteryl 11(Z)-vaccenate[3]
- Cholesterol 11Z-octadecenoic acid ester[3][4]
- CE(18:1(11Z))[5][6]
- 1-vaccenoyl-cholesterol[5][6]
- Cholesteryl cis-11-octadecenoate[7]

Physicochemical Data

Quantitative data for **Cholesteryl 11(E)-Vaccenate** is primarily available through chemical suppliers and databases. The following table summarizes key physicochemical properties. For context, data for the related cis-isomer and the parent cholesterol molecule are also included where available.

Property	Cholesteryl 11(E)-Vaccenate	Cholesteryl 11(Z)-Vaccenate	Cholesterol
CAS Number	19485-83-7[1][8][9]	13110-26-4[3][7]	57-88-5
Molecular Formula	C45H78O2[1][8][9]	C45H78O2[3][7]	C27H46O
Molecular Weight	651.10 g/mol [1][8][9]	651.1 g/mol [3][6][7]	386.65 g/mol
Purity	>99%[8][9]	>99%[3]	Varies by supplier
Physical Description	Solid[10]	Solid[6]	Solid

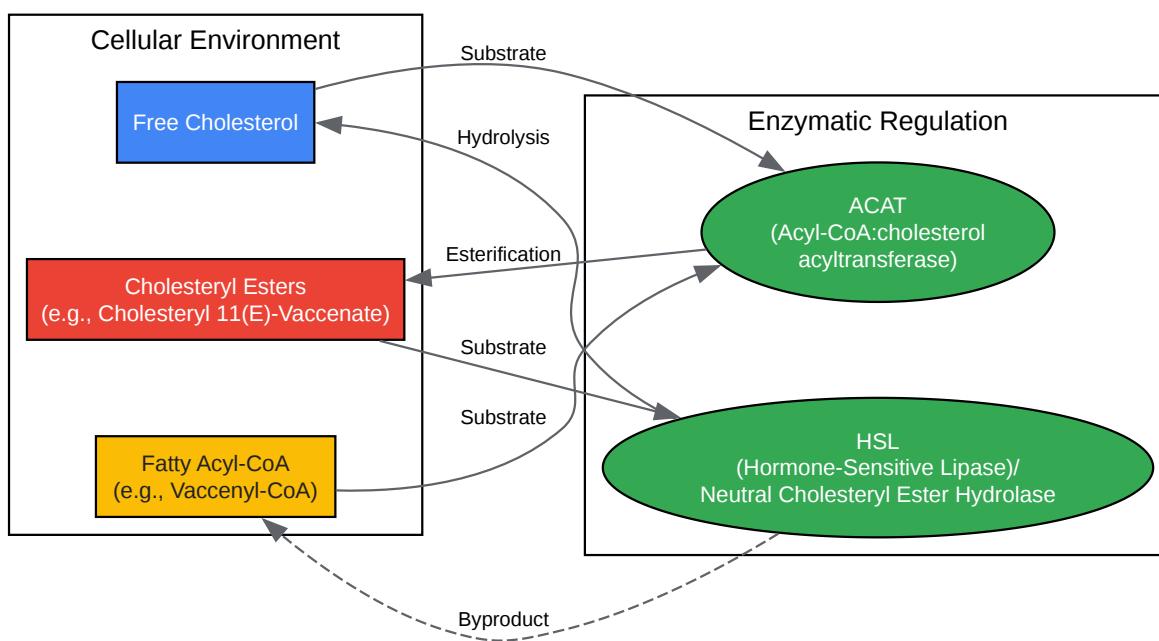
Biological Context and Signaling Pathways

Cholesteryl esters, including **Cholesteryl 11(E)-Vaccenate**, are crucial molecules in lipid metabolism and transport. They represent a storage form of cholesterol within cells and are a major component of lipoproteins, which transport fats throughout the body. The formation and

breakdown of cholestryl esters are tightly regulated processes central to maintaining cellular cholesterol homeostasis.

Dysregulation of cholesterol metabolism is linked to numerous diseases. While specific signaling pathways directly involving **Cholestryl 11(E)-Vaccenate** are not extensively detailed in current literature, its components, cholesterol and vaccenic acid, have known biological activities. trans-Vaccenic acid has been shown to have hypolipidemic and anti-inflammatory effects.[11] Cholestryl esters, in general, are involved in the cholesterol esterification pathway, which is linked to the control of the cell cycle and may play a role in the progression of vascular proliferative diseases.[12]

The general cycle of cholesterol esterification and hydrolysis is depicted below.



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Caption: General overview of the intracellular cholesterol ester cycle.

Experimental Protocols

Detailed experimental protocols for the synthesis or specific biological assays involving **Cholesteryl 11(E)-Vaccenate** are not readily available in the public domain. However, general methodologies for the analysis of cholesteryl esters are well-established and can be adapted.

Lipid Extraction

A common procedure for extracting lipids, including cholesteryl esters, from biological samples is the Bligh-Dyer method.

- Objective: To extract total lipids from cells or tissues.
- Procedure:
 - Homogenize the biological sample in a mixture of chloroform and methanol (typically 1:2, v/v).
 - Add chloroform and a buffered saline solution to induce phase separation.
 - Vortex the mixture and centrifuge to separate the layers.
 - The lower organic phase, containing the lipids, is carefully collected.
 - The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

Chromatographic Analysis of Cholesteryl Esters

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying cholesteryl esters.

- Objective: To separate and quantify cholesteryl esters from a lipid extract.
- Methodology:
 - Sample Preparation: The dried lipid extract is redissolved in a suitable organic solvent (e.g., hexane or isopropanol/hexane mixture).
 - Chromatographic System: A reversed-phase HPLC system is commonly used.
 - Column: A C18 column is typically employed.

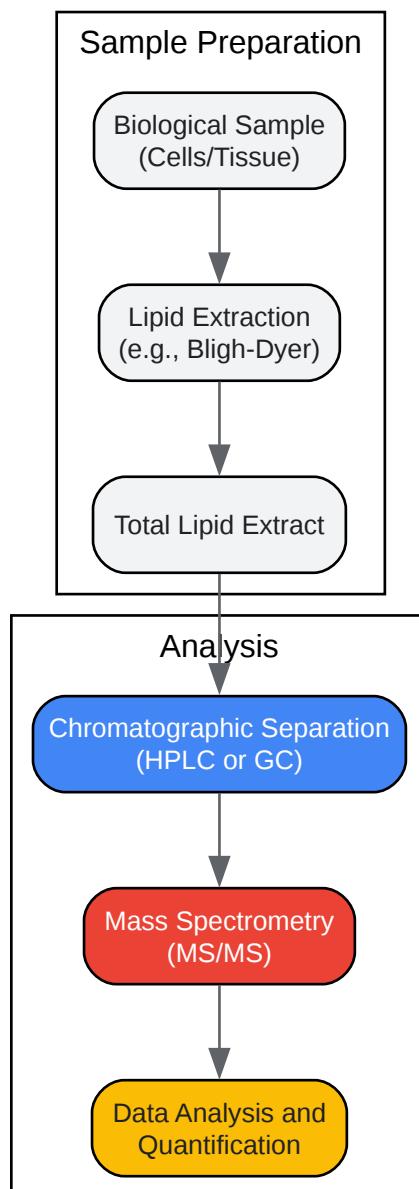
- Mobile Phase: A gradient of solvents such as acetonitrile, isopropanol, and water is often used to elute the different lipid classes.
- Detection: Detection can be achieved using an evaporative light scattering detector (ELSD) or by coupling the HPLC to a mass spectrometer.

Mass Spectrometric Analysis

Mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a highly sensitive method for the identification and quantification of cholesteryl esters.

- Objective: To identify and quantify specific cholesteryl ester species.
- Methodology (LC-MS/MS):
 - Ionization: Electrospray ionization (ESI) is a common method for generating ions of cholesteryl esters. The formation of lithiated adducts can enhance ionization.[13]
 - Mass Analysis:
 - Full Scan (MS1): To determine the molecular weights of the cholesteryl esters present in the sample.
 - Tandem MS (MS/MS): To fragment the parent ions and obtain structural information. A characteristic neutral loss of the cholesterol backbone (368.5 Da) can be monitored to specifically detect cholesteryl esters.[13]
 - Quantification: Stable isotope-labeled internal standards are used for accurate quantification.

The following diagram illustrates a general workflow for the analysis of cholesteryl esters from biological samples.



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Caption: A typical experimental workflow for cholesterol ester analysis.

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